1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride
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Overview
Description
1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride is a chemical compound with the molecular formula C4H8ClNO4S2 and a molecular weight of 233.7 g/mol . It is also known by its IUPAC name, 4-thiomorpholinesulfonyl chloride 1,1-dioxide . This compound is characterized by the presence of a thiomorpholine ring with sulfonyl chloride and sulfone functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride typically involves the reaction of thiomorpholine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Thiomorpholine+Chlorosulfonic Acid→1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride
The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness. The use of advanced equipment and techniques ensures the consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinic acids or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.
Reduction Reactions: Products include sulfinic acids and other reduced derivatives.
Scientific Research Applications
1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules such as proteins and peptides to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols. The reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid to form the final product .
Comparison with Similar Compounds
Similar Compounds
1,1-Dioxo-1lambda6-thiomorpholine-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonyl chloride group.
1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
Uniqueness
1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride is unique due to its combination of a thiomorpholine ring with both sulfonyl chloride and sulfone functional groups. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
1,1-dioxo-1,4-thiazinane-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO4S2/c5-12(9,10)6-1-3-11(7,8)4-2-6/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWMAUBXFITUEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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